Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Overview
Description
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is a white to off-white crystalline powder that is soluble in water, ethanol, and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is synthesized from 4-hydroxy piperidine, which is reacted with ethyl chloroformate in the presence of a base . The reaction typically involves the following steps:
Starting Materials: 4-hydroxy piperidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in a dichloromethane solution at 0°C.
Procedure: Add triethylamine (1.5 equivalents) and ethyl chloroformate (1.2 equivalents) to the dichloromethane solution of 4-hydroxy piperidine (1.0 equivalent) at 0°C. Stir the mixture at 0°C for 30 minutes.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the production of high-purity compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Chemical Research: Used in the development of new chemical reactions and synthetic methodologies.
Biological Studies: Employed in the study of biological pathways and mechanisms.
Industrial Applications: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
4-Phenylpiperidine: A simpler structure lacking the ester and hydroxyl groups.
4-Hydroxy-4-phenylpiperidine: Similar but lacks the ester group.
4-Cyano-4-phenylpiperidine hydrochloride: Contains a cyano group instead of the ester group.
These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-8-14(17,9-11-15)12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYRNUOFYGNGMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167570 | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16332-22-2 | |
Record name | Ethyl 4-hydroxy-4-phenyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16332-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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